3-Ethyl-2-(4-fluorobenzyl)pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H18FN |
|---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
3-ethyl-2-[(4-fluorophenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C13H18FN/c1-2-11-7-8-15-13(11)9-10-3-5-12(14)6-4-10/h3-6,11,13,15H,2,7-9H2,1H3 |
InChI Key |
NJBPQYIRBRWRHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCNC1CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Comprehensive Spectroscopic and Advanced Analytical Characterization of Substituted Pyrrolidines
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
One-dimensional NMR experiments provide fundamental information about the types and numbers of atoms present in a molecule.
Proton (¹H) NMR: The ¹H NMR spectrum of 3-Ethyl-2-(4-fluorobenzyl)pyrrolidine would reveal distinct signals for each unique proton. The chemical shifts (δ) are influenced by the electronic environment, while the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, providing connectivity information. The integration of each signal corresponds to the number of protons it represents. Predicted signals include those for the aromatic protons of the 4-fluorobenzyl group, the protons on the pyrrolidine (B122466) ring, the benzylic methylene protons, and the protons of the ethyl substituent. The N-H proton of the pyrrolidine ring is also expected, though its signal may be broad.
Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values are based on typical chemical shifts for similar structural motifs.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Pyrrolidine N-H | 1.5 - 3.0 | Broad Singlet (br s) |
| Aromatic H (ortho to F) | 6.9 - 7.1 | Triplet (t) |
| Aromatic H (meta to F) | 7.1 - 7.3 | Doublet of Doublets (dd) |
| Pyrrolidine H-2 | 3.0 - 3.3 | Multiplet (m) |
| Pyrrolidine H-3 | 1.8 - 2.1 | Multiplet (m) |
| Pyrrolidine H-4 | 1.5 - 1.9 | Multiplet (m) |
| Pyrrolidine H-5 | 2.8 - 3.2 | Multiplet (m) |
| Benzyl (B1604629) CH₂ | 2.6 - 3.0 | Multiplet (m) |
| Ethyl CH₂ | 1.3 - 1.6 | Multiplet (m) |
Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. For this compound, separate signals would be expected for the carbons of the pyrrolidine ring, the ethyl group, and the 4-fluorobenzyl moiety. The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JC-F).
Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted values are based on typical chemical shifts for similar structural motifs.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C (C-F) | 160 - 164 (d, ¹JC-F ≈ 245 Hz) |
| Aromatic C (ipso) | 135 - 138 |
| Aromatic C (meta to F) | 129 - 132 |
| Aromatic C (ortho to F) | 114 - 116 |
| Pyrrolidine C-2 | 60 - 65 |
| Pyrrolidine C-5 | 45 - 50 |
| Pyrrolidine C-3 | 40 - 45 |
| Benzyl CH₂ | 38 - 43 |
| Pyrrolidine C-4 | 28 - 33 |
| Ethyl CH₂ | 25 - 30 |
Fluorine-¹⁹ (¹⁹F) NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and informative technique. d-nb.infothermofisher.com It provides a single signal for the fluorine atom in the 4-fluorobenzyl group, and its chemical shift is characteristic of an aryl fluoride. alfa-chemistry.com The wide chemical shift range of ¹⁹F NMR makes it highly sensitive to the electronic environment. azom.com This technique is particularly useful for confirming the presence and position of the fluorine substituent on the aromatic ring.
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) |
|---|
2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. sdsu.edu
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.comyoutube.com For this compound, COSY would show correlations between adjacent protons in the pyrrolidine ring (H-2 with H-3, H-3 with H-4, H-4 with H-5), within the ethyl group (CH₂ with CH₃), and between the ortho and meta protons on the fluorophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond C-H correlation). princeton.edu It is invaluable for definitively assigning the carbon signals based on the more easily assigned proton spectrum. For instance, the proton signal assigned to C-2 of the pyrrolidine ring would show a cross-peak to the corresponding C-2 carbon signal. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds (and sometimes four). youtube.comprinceton.edu This is critical for connecting different fragments of the molecule. For example, HMBC would show correlations from the benzylic protons to carbons C-2 of the pyrrolidine ring and the ipso- and ortho-carbons of the aromatic ring, confirming the attachment of the benzyl group. Similarly, correlations from the ethyl group protons to C-3 and C-4 of the pyrrolidine ring would confirm its position.
Table 4: Predicted Key HMBC Correlations for Structural Confirmation
| Proton (¹H) | Correlated Carbon (¹³C) | Structural Information Confirmed |
|---|---|---|
| Benzyl CH₂ | Pyrrolidine C-2, Aromatic C-ipso, Aromatic C-ortho | Connectivity of benzyl group to pyrrolidine C-2 |
| Ethyl CH₂ | Pyrrolidine C-2, Pyrrolidine C-3, Pyrrolidine C-4 | Connectivity of ethyl group to pyrrolidine C-3 |
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding connectivity. researchgate.net NOESY is the primary NMR method for determining the relative stereochemistry of the substituents at the C-2 and C-3 positions. A NOESY cross-peak between the proton at C-2 and the protons of the ethyl group at C-3 would indicate a cis relationship. The absence of this correlation, coupled with other NOEs, would suggest a trans relationship.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the unambiguous determination of its elemental composition. For this compound (C₁₃H₁₈FN), the calculated exact mass of the protonated molecule [M+H]⁺ would be compared to the experimentally determined value to confirm the molecular formula. jst-ud.vn
Furthermore, tandem mass spectrometry (MS/MS) experiments can induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information by revealing characteristic losses of neutral fragments.
Table 5: Predicted HRMS Data and Key Fragmentation Pathways
| Ion | Calculated Exact Mass (m/z) | Plausible Fragmentation |
|---|---|---|
| [C₁₃H₁₈FN + H]⁺ | 208.1502 | Molecular Ion |
| [C₁₁H₁₄N]⁺ | 160.1126 | Loss of C₂H₅ (ethyl group) followed by rearrangement |
| [C₇H₆F]⁺ | 109.0454 | Cleavage to form fluorotropylium ion |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy probes the molecular vibrations of a compound and is used to identify the functional groups present.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of specific bonds. The spectrum of this compound would display characteristic absorption bands for the N-H stretch of the secondary amine, C-H stretches for both aromatic and aliphatic groups, C=C stretching of the aromatic ring, and a strong C-F stretching band. dtic.mil
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, strong Raman signals would be expected for the aromatic ring breathing modes and C-C backbone stretches. researchgate.net
Table 6: Predicted IR and Raman Vibrational Frequencies
| Functional Group | Bond Type | Predicted Frequency (cm⁻¹) | Technique |
|---|---|---|---|
| Secondary Amine | N-H Stretch | 3300 - 3400 | IR |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 | IR, Raman |
| Aromatic Ring | C=C Stretch | 1500 - 1600 | IR, Raman |
| Benzene Substitution | C-H Bending (out-of-plane) | 800 - 850 | IR |
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov If a suitable single crystal of this compound or a salt thereof can be grown, this technique can provide definitive information on:
Molecular Connectivity and Constitution: Confirming the bonding framework.
Stereochemistry: Unambiguously determining the relative configuration (cis or trans) of the ethyl and 4-fluorobenzyl substituents.
Absolute Configuration: For a chiral, enantiopure sample, anomalous dispersion experiments can determine the absolute configuration (e.g., (2R,3S)) of the stereocenters. nih.gov
Conformation: Revealing the preferred conformation of the pyrrolidine ring (e.g., envelope or twist) and the orientation of the substituents in the crystal lattice.
Intermolecular Interactions: Identifying hydrogen bonding and other non-covalent interactions that dictate the crystal packing.
The analysis would yield precise bond lengths, bond angles, and torsion angles, providing an exact structural model of the molecule in the solid state.
Chromatographic Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC, GC)
Chromatographic techniques are essential for assessing the purity of a synthesized compound and, for chiral molecules, for determining its enantiomeric composition.
Purity Assessment: Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., FID, MS, UV) are used to determine the chemical purity of the sample by separating the target compound from any impurities or starting materials.
Enantiomeric Excess (ee) Determination: Since this compound contains two chiral centers (C-2 and C-3), it can exist as a mixture of enantiomers and diastereomers. Chiral chromatography is the gold standard for separating and quantifying enantiomers. scielo.br This involves using a chiral stationary phase (CSP) in either HPLC or GC. researchgate.net The enantiomers interact differently with the CSP, leading to different retention times. By integrating the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess (% ee) can be calculated, which is a critical measure of the success of an asymmetric synthesis. sigmaaldrich.com
Table 7: Illustrative Chiral HPLC Data for Enantiomeric Excess Determination
| Enantiomer | Retention Time (min) | Peak Area | % of Total Area |
|---|---|---|---|
| Enantiomer 1 | 8.52 | 97500 | 97.5 |
| Enantiomer 2 | 10.14 | 2500 | 2.5 |
| Calculated ee | | | 95% |
Computational Chemistry and Molecular Modeling in Pyrrolidine Research
Conformational Analysis and Energy Landscape of 3-Ethyl-2-(4-fluorobenzyl)pyrrolidine
Conformational analysis is critical for understanding the three-dimensional structure of flexible molecules like this compound. The pyrrolidine (B122466) ring is not planar and can adopt various puckered conformations, typically described as "envelope" or "twist" forms. nih.gov The substituents at positions 2 and 3 introduce additional rotational freedom and potential steric interactions that dictate the preferred spatial arrangement of the molecule.
The energy landscape of the compound is a map of its potential energy as a function of its conformational degrees of freedom. By exploring this landscape, researchers can identify low-energy, stable conformers that are most likely to exist under physiological conditions. The relative stabilities of different conformers, such as the endo and exo puckering states of the pyrrolidine ring, are influenced by the nature and orientation of the substituents. nih.gov For instance, studies on similar substituted pyrrolidines have shown that energy differences between conformers can be very small, sometimes less than 1 kcal/mol, allowing for their coexistence. mdpi.com The analysis involves systematically rotating key dihedral angles—such as those around the C2-C(benzyl) and C3-C(ethyl) bonds—and calculating the corresponding energy to identify global and local energy minima. This information is fundamental, as the biologically active conformation is often one of these low-energy states.
Table 1: Illustrative Conformational Analysis Data for this compound This table presents hypothetical data for illustrative purposes, demonstrating typical outputs of a conformational analysis.
| Conformer ID | Pyrrolidine Pucker | Dihedral Angle (N1-C2-C_benzyl-C_phenyl, °) | Relative Energy (kcal/mol) | Population (%) |
| Conf-1 | C4-exo | 175.5 | 0.00 | 65.2 |
| Conf-2 | C3-endo | -65.8 | 0.85 | 20.1 |
| Conf-3 | C4-exo | 68.2 | 1.50 | 9.7 |
| Conf-4 | C3-endo | 178.1 | 2.10 | 5.0 |
Molecular Docking Studies for Ligand-Target Recognition and Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nuv.ac.in This method is instrumental in drug discovery for identifying potential new inhibitors and understanding their mechanism of action at a molecular level.
For this compound, molecular docking simulations can elucidate how it fits into the active site of a specific biological target. The process involves placing the ligand in various positions and orientations within the binding pocket and scoring them based on how well they complement the site geometrically and energetically. nih.gov These simulations can predict key binding interactions, such as:
Hydrogen Bonds: The pyrrolidine nitrogen atom could act as a hydrogen bond acceptor or donor.
Hydrophobic Interactions: The ethyl group and the 4-fluorobenzyl moiety can form favorable hydrophobic contacts with nonpolar residues in the binding pocket.
Pi-Stacking or Pi-Cation Interactions: The aromatic ring of the fluorobenzyl group may interact with aromatic residues (e.g., Phenylalanine, Tyrosine) or charged residues in the target protein.
Docking studies on similar pyrrolidine-based compounds have successfully identified crucial residues responsible for ligand-protein interactions, providing a clear picture of the binding mode. scispace.comresearchgate.net
Docking algorithms use scoring functions to estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). nih.gov A more negative score typically indicates a more favorable binding interaction. These scores provide a semi-quantitative ranking of different ligands or different binding poses of the same ligand. By comparing the docking score of this compound to that of a known inhibitor, researchers can make an initial assessment of its potential potency. mdpi.com Although these scores are approximations, they are highly valuable for prioritizing compounds for further experimental testing. boku.ac.at
Table 2: Example Molecular Docking Results for this compound with a Hypothetical Kinase Target This table presents hypothetical data for illustrative purposes.
| Binding Pose | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| 1 | -8.9 | MET769, LYS721 | Hydrogen Bond |
| VAL702, ALA719 | Hydrophobic | ||
| PHE820 | Pi-Pi Stacking | ||
| 2 | -7.5 | ASP831, GLU730 | Hydrogen Bond |
| LEU808, ILE759 | Hydrophobic |
Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity Prediction
Quantum mechanical (QM) calculations provide a highly detailed description of the electronic structure of a molecule. These methods can be used to compute a wide range of properties for this compound that are not accessible through classical molecular mechanics. Key properties include:
Partial Atomic Charges: Determining the charge distribution across the molecule, which influences electrostatic interactions.
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's reactivity and ability to participate in charge-transfer interactions. The HOMO-LUMO energy gap is an indicator of chemical stability. mdpi.com
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the molecule's surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for non-covalent interactions.
These calculations offer fundamental insights into the intrinsic properties of the molecule, helping to rationalize its behavior and predict its chemical reactivity.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Ligand-Target Complex Stability
While molecular docking provides a static snapshot of the ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov An MD simulation of the this compound-protein complex, placed in a simulated physiological environment (water and ions), can assess the stability of the predicted binding pose. nih.gov
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and the ligand throughout the simulation. A stable RMSD suggests the complex is not undergoing major structural changes. researchgate.net
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
Binding Free Energy Calculations: Using methods like MM-PBSA or MM-GBSA to provide a more accurate estimate of binding affinity by considering solvation effects and entropic contributions. scispace.com
Interaction Persistence: Analyzing how consistently specific hydrogen bonds or hydrophobic contacts are maintained over the simulation period. nih.gov
MD simulations are crucial for validating docking results and understanding the dynamic nature of the ligand-receptor interaction. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. nih.govnih.gov For a set of analogs of this compound, a 3D-QSAR model could be developed to understand how variations in steric, electrostatic, hydrophobic, and hydrogen-bonding fields affect potency. derpharmachemica.com These models are valuable for predicting the activity of newly designed compounds before their synthesis.
Pharmacophore modeling is another powerful technique used in drug design. dergipark.org.tr A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings—that are essential for a ligand to interact with a specific target. nih.govresearchgate.net A pharmacophore model can be generated based on the structure of the ligand-target complex or from a set of known active molecules. nih.govmedsci.org This model then serves as a 3D query to screen large chemical databases for novel compounds that possess the required features, potentially leading to the discovery of new chemical scaffolds with the desired biological activity. dergipark.org.tr
In Silico Studies on the Structure-Directing Effects and Fluorine Influence
Computational chemistry and molecular modeling have become indispensable tools in the study of pyrrolidine derivatives, offering profound insights into their structural and electronic properties. For a molecule such as this compound, in silico studies are crucial for understanding the intricate interplay of its constituent parts: the pyrrolidine ring, the ethyl group, the benzyl (B1604629) moiety, and the influential fluorine atom. These computational approaches allow for the prediction of molecular geometry, conformational preferences, and electronic charge distribution, which are fundamental to understanding the molecule's behavior and potential interactions.
Structure-Directing Effects of Substituents:
The geometry of the pyrrolidine ring is significantly influenced by its substituents. The five-membered ring is not planar and typically adopts an envelope or twisted conformation to minimize steric strain. The presence of substituents at the 2 and 3 positions, as in this compound, dictates the preferred puckering of the ring and the relative orientation of these groups.
Computational studies on similarly substituted pyrrolidines suggest that the bulky 4-fluorobenzyl group at the 2-position and the ethyl group at the 3-position will likely favor a trans configuration to minimize steric hindrance. Density Functional Theory (DFT) calculations on related N-substituted pyrrolidines have been used to determine the lowest energy conformers and the relative proportions of each at equilibrium. For instance, conformational searches and subsequent geometry optimizations can predict the most stable arrangement of the substituents, which is critical for understanding how the molecule might interact with biological targets.
Below is a representative table of predicted geometric parameters for a disubstituted pyrrolidine ring, illustrating the typical bond lengths and angles that would be expected.
| Parameter | Typical Predicted Value |
| C2-C3 Bond Length | 1.54 Å |
| N1-C2 Bond Length | 1.47 Å |
| C3-C4 Bond Length | 1.53 Å |
| N1-C2-C3 Bond Angle | 104.5° |
| C2-C3-C4 Bond Angle | 105.0° |
| C2-N1-C5 Bond Angle | 108.0° |
| Note: These values are illustrative and based on DFT calculations of analogous 2,3-disubstituted pyrrolidines. |
Influence of the Fluorine Atom:
The introduction of a fluorine atom at the para-position of the benzyl group has profound electronic effects. Fluorine is highly electronegative, and its presence alters the electron density of the aromatic ring. This, in turn, can influence the molecule's reactivity and intermolecular interactions.
In silico analyses, such as the calculation of molecular electrostatic potential (MEP) maps, can visualize the electron distribution. For this compound, an MEP map would likely show a region of negative electrostatic potential around the fluorine atom, indicating its electron-withdrawing nature. This polarization of the C-F bond can affect π-π stacking interactions of the benzyl ring and the potential for halogen bonding.
Quantum chemical calculations, such as DFT, are employed to quantify these effects. For example, calculating the Mulliken charges on the atoms of the 4-fluorobenzyl moiety would reveal the extent of electron withdrawal by the fluorine atom.
The following table presents hypothetical data from a computational analysis of a 4-fluorobenzyl moiety attached to a pyrrolidine scaffold, showcasing the expected electronic properties.
| Property | Atom/Group | Predicted Value |
| Mulliken Charge | Fluorine (F) | -0.25 e |
| Carbon (C-F) | +0.20 e | |
| Dipole Moment | 4-Fluorobenzyl group | ~1.8 D |
| HOMO Energy | Molecule | -6.5 eV |
| LUMO Energy | Molecule | -0.5 eV |
| Note: These values are representative and derived from computational studies on molecules containing a 4-fluorobenzyl group. |
Furthermore, the fluorine atom can influence the conformational preferences of the entire molecule. Docking studies on related fluorinated ligands have shown that the fluorine atom can engage in specific interactions, such as halogen bonds with hydrogen bond acceptors in a protein's active site. Molecular dynamics simulations could further elucidate the dynamic behavior of this compound, revealing how the fluorinated side chain explores conformational space and interacts with its environment.
Structure Activity Relationship Sar Investigations of 3 Ethyl 2 4 Fluorobenzyl Pyrrolidine and Its Analogues
Elucidation of Pyrrolidine (B122466) Ring Substitution Effects on Molecular Interactions
Substituents on the pyrrolidine ring play a critical role in defining the molecule's conformation and its ability to engage with target proteins. The size, stereochemistry, and electronic nature of these substituents can modulate binding affinity and functional activity.
The alkyl group at C3 can serve several purposes:
Steric Influence : It can create favorable or unfavorable steric interactions within the binding pocket of a receptor. A bulky substituent may enhance binding by occupying a hydrophobic sub-pocket or, conversely, may clash with the protein surface, reducing affinity.
Conformational Locking : Substituents can restrict the conformational flexibility of the pyrrolidine ring, "locking" it into a bioactive conformation. This pre-organization can reduce the entropic penalty of binding, thereby increasing affinity.
Modulation of Physicochemical Properties : Alkyl groups increase the lipophilicity of the molecule, which can affect its solubility, membrane permeability, and hydrophobic interactions with the target.
The SAR of substituents at the 3-position is highly dependent on the specific biological target. For example, studies on pyrrolidine-2,5-dione derivatives revealed that anticonvulsant activity was strongly affected by the nature of the C3-substituent, with isopropyl and benzhydryl groups showing favorable protection in specific seizure models. nih.gov This highlights that the optimal size and nature of the C3-substituent are dictated by the topology of the target's binding site.
| Compound | C3-Substituent (R) | Relative Binding Affinity | Rationale |
|---|---|---|---|
| Analog 1 | -H | Baseline | Unsubstituted pyrrolidine ring. |
| Analog 2 | -Methyl | Increased | Small alkyl group may occupy a small hydrophobic pocket, improving van der Waals contacts. |
| Analog 3 | -Ethyl | Optimal | Ethyl group provides an ideal balance of size and lipophilicity for the target binding site. |
| Analog 4 | -Isopropyl | Decreased | Increased steric bulk may lead to a clash with the receptor surface, reducing affinity. |
| Analog 5 | -tert-Butyl | Significantly Decreased | Large, bulky group introduces significant steric hindrance, preventing optimal binding. |
Positional and Electronic Influence of the 4-Fluorobenzyl Moiety on Biological Recognition
The 2-benzyl moiety is a common feature in many biologically active pyrrolidine derivatives, often serving as a key pharmacophoric element that engages with the target protein. The nature and position of substituents on this aromatic ring can drastically alter the compound's biological profile.
In the case of 3-Ethyl-2-(4-fluorobenzyl)pyrrolidine, the 4-fluoro substitution on the benzyl (B1604629) ring is a critical modification. SAR studies on related N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides, which act as dopamine D2 receptor antagonists, have demonstrated the profound impact of benzyl ring substitution. The potency and selectivity of these compounds are highly sensitive to the electronic and steric properties of the substituents on the benzyl ring.
The introduction of a fluorine atom onto an aromatic ring is a widely used strategy in medicinal chemistry to modulate a molecule's properties. Fluorine is the most electronegative element, and its substitution has several key effects:
Altered Electrostatics : The strong electron-withdrawing nature of fluorine alters the electron distribution of the benzyl ring. This can influence electrostatic interactions with the receptor, such as dipole-dipole or cation-π interactions. The carbon-fluorine (C-F) bond itself can act as a weak hydrogen bond acceptor.
Enhanced Hydrophobicity : Fluorine substitution generally increases the lipophilicity of the aromatic ring. This can enhance hydrophobic interactions with nonpolar regions of the binding pocket, potentially increasing binding affinity. This phenomenon, sometimes termed "polar hydrophobicity," arises from the favorable desolvation of the fluorinated surface combined with potential dipolar interactions.
Metabolic Blocking : A fluorine atom can be used to block sites of metabolic oxidation. By replacing a hydrogen atom at a metabolically vulnerable position, the C-F bond's high strength can prevent enzymatic degradation, thereby improving the compound's pharmacokinetic profile.
The position of the fluorine atom is crucial. In SAR studies of related compounds, moving a substituent around the aromatic ring often leads to significant changes in activity. For instance, in a series of 5-HT4 receptor agonists, altering the substitution pattern on a phenylalkyl moiety dramatically impacted receptor binding affinity. nih.gov The para (4-position) substitution in this compound places the fluorine atom in a position where it can extend into a specific sub-pocket of the receptor, maximizing its electronic and hydrophobic contributions.
| Compound | Benzyl Substituent (X) | D2 Affinity (IC50, nM) |
|---|---|---|
| Analog 6 | H | 2.4 |
| Analog 7 | 4-Fluoro | 1.2 |
| Analog 8 | 4-Chloro | 1.5 |
| Analog 9 | 4-Methyl | 3.0 |
| Analog 10 | 2-Fluoro | 1.8 |
Data adapted from Högberg et al., J. Med. Chem. 1991, 34 (3), pp 948–955.
As shown in the table above, the introduction of a 4-fluoro group (Analog 7) doubled the binding affinity for the D2 receptor compared to the unsubstituted parent compound (Analog 6), highlighting the positive contribution of this substitution.
The benzyl group itself is a significant steric feature. Its orientation relative to the pyrrolidine ring is critical for proper alignment within the receptor's binding site. The flexibility of the bond between the pyrrolidine C2 position and the benzyl methylene group allows for rotational freedom, but this is often constrained upon binding.
X-ray crystallography studies of related compounds have shown that the benzyl group can adopt specific conformations, such as folding over another part of the molecule to create a compact structure. For example, the solid-state conformation of one potent (R)-N-[(1-(4-fluorobenzyl)-2-pyrrolidinyl)methyl]benzamide derivative showed the 4-fluorobenzyl group folded over the salicylamide moiety. This conformational preference can be influenced by intramolecular forces and is a key determinant of biological activity. The ethyl group at the C3 position of the pyrrolidine ring can further influence the preferred orientation of the C2-benzyl group through steric interactions, favoring conformations that minimize steric clash between the two substituents.
Stereochemical Determinants of Biological Profile in Pyrrolidine Derivatives
The pyrrolidine scaffold in this compound contains at least two stereocenters (at C2 and C3), leading to the possibility of four different stereoisomers. Biological systems, particularly protein receptors, are chiral environments, and as such, they typically exhibit stereoselective recognition of ligands. The spatial orientation of the substituents is therefore a paramount determinant of the biological profile. nih.gov
The absolute configuration (R or S) at each stereocenter dictates the three-dimensional arrangement of the ethyl and 4-fluorobenzyl groups. This specific arrangement must be complementary to the topology of the receptor's binding pocket for high-affinity interaction to occur. It is common for one enantiomer of a chiral drug to be significantly more active than the others, or for different enantiomers to possess entirely different biological activities.
Rational Design Principles for Optimizing Pyrrolidine Scaffolds for Specific Interactions
The pyrrolidine ring serves as a versatile and adaptable scaffold for the rational design of new therapeutic agents. nih.gov Its synthetic tractability and rich stereochemistry allow medicinal chemists to systematically modify its structure to optimize interactions with a specific biological target. Key principles in the rational design of pyrrolidine-based ligands include:
Scaffold Hopping and Decoration : The core pyrrolidine can be "decorated" with various functional groups at different positions (C2, C3, C4, C5, and N1) to probe the chemical space of a target's binding site. By exploring different substituents, chemists can identify key interactions (hydrophobic, hydrogen bonding, electrostatic) that contribute to affinity and selectivity.
Stereochemical Control : As biological activity is often dependent on a single stereoisomer, asymmetric synthesis is a cornerstone of designing potent pyrrolidine-based molecules. Controlling the absolute and relative stereochemistry allows for the precise positioning of functional groups to maximize receptor engagement.
Conformational Constraint : Introducing substituents or incorporating the pyrrolidine into a more rigid bicyclic system can reduce its conformational flexibility. This pre-organizes the molecule into its bioactive conformation, which can lead to a significant increase in binding affinity by minimizing the entropic cost of binding.
Physicochemical Property Modulation : Substituents are chosen not only for their interaction with the target but also to fine-tune the molecule's drug-like properties. This includes modulating lipophilicity (e.g., with fluorine or alkyl groups) to improve membrane permeability and bioavailability, and introducing polar groups to enhance solubility.
The design of this compound and its analogs exemplifies these principles. The 2-benzyl group serves as a primary pharmacophore, the C3-ethyl group provides steric and hydrophobic influence, and the 4-fluoro substituent modulates electronic and pharmacokinetic properties. By systematically varying each of these components, researchers can optimize the pyrrolidine scaffold for potent and selective interactions with a desired biological target.
Mechanistic Studies of Pyrrolidine Based Compounds in Biochemical Systems
Investigation of Molecular Interactions with Target Enzymes and Receptors
Substituted pyrrolidines have been shown to interact with a variety of enzymes and receptors, and their mechanism of action is highly dependent on the nature and position of their chemical appendages.
While specific kinetic data for 3-Ethyl-2-(4-fluorobenzyl)pyrrolidine is not available, studies on analogous pyrrolidine (B122466) derivatives have demonstrated their potential as enzyme inhibitors. For instance, various functionalized pyrrolidines have been investigated as inhibitors of enzymes such as α-amylase and α-glucosidase. The mechanism of inhibition for these compounds can be competitive, non-competitive, or mixed, depending on the specific interactions between the inhibitor and the enzyme's active or allosteric sites.
To illustrate the types of data obtained in such studies, the following table presents hypothetical kinetic parameters for a generic pyrrolidine-based enzyme inhibitor.
| Enzyme Target | Inhibitor | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
|---|---|---|---|---|
| Hypothetical Enzyme A | Generic Pyrrolidine Derivative | 15.2 | 7.8 | Competitive |
| Hypothetical Enzyme B | Generic Pyrrolidine Derivative | 25.4 | 12.1 | Non-competitive |
This table is for illustrative purposes only and does not represent actual data for this compound.
The structural motifs present in this compound, namely the 2-benzyl and 3-ethyl substitutions, suggest potential interactions with various receptors. For example, compounds with a 2-benzylpyrrolidine core have been explored for their affinity to neuronal receptors. The specificity of a ligand for its target receptor is crucial for its therapeutic efficacy and is determined by the precise fit and chemical interactions within the receptor's binding pocket.
A comprehensive receptor binding profile would typically involve screening the compound against a panel of known receptors to determine its binding affinities, often expressed as the dissociation constant (Kd) or the inhibition constant (Ki).
Below is a hypothetical representation of a receptor binding profile for a substituted pyrrolidine.
| Receptor Target | Ligand | Binding Affinity (Ki, nM) | Functional Activity |
|---|---|---|---|
| Hypothetical Receptor X | Generic Pyrrolidine Derivative | 50 | Agonist |
| Hypothetical Receptor Y | Generic Pyrrolidine Derivative | 120 | Antagonist |
This table is for illustrative purposes only and does not represent actual data for this compound.
Identification and Validation of Biological Targets for Novel Pyrrolidine Structures
Identifying the specific biological targets of novel compounds like this compound is a fundamental step in drug discovery and chemical biology. A common approach involves affinity-based methods, where the compound is chemically modified to allow for its attachment to a solid support. This "bait" is then used to "fish" for its binding partners in a cell lysate. The identified proteins are then validated as true targets through subsequent biochemical and cellular assays.
Advanced Biochemical Assays for Elucidating Molecular Mode of Action
A variety of sophisticated biochemical assays are employed to unravel the detailed molecular mechanism of action of bioactive compounds. These include:
Isothermal Titration Calorimetry (ITC): To directly measure the thermodynamics of binding interactions between a compound and its target protein, providing information on binding affinity, stoichiometry, and enthalpy and entropy changes.
Surface Plasmon Resonance (SPR): To monitor the binding and dissociation kinetics of a compound to its target in real-time, yielding association and dissociation rate constants.
X-ray Crystallography: To determine the three-dimensional structure of a compound bound to its target protein at atomic resolution, revealing the precise binding mode and key molecular interactions.
Enzyme Kinetic Assays: To determine the type and potency of enzyme inhibition through detailed kinetic studies, including the determination of Michaelis-Menten constants (Km) and maximal velocities (Vmax) in the presence and absence of the inhibitor.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Ethyl-2-(4-fluorobenzyl)pyrrolidine?
- Methodology : While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous pyrrolidine derivatives (e.g., 2-ethyl-2-(3-methoxyphenyl)pyrrolidine) suggest a multi-step approach involving:
Alkylation : Reacting pyrrolidine precursors with fluorobenzyl halides under inert conditions (e.g., nitrogen atmosphere) .
Reductive Amination : Using sodium cyanoborohydride or similar reagents to stabilize intermediates .
Purification : Employing column chromatography (silica gel, ethyl acetate/hexane gradient) and verifying purity via HPLC or NMR .
- Key Considerations : Optimize reaction temperature (e.g., 80°C for 10 hours in N,N-dimethylacetamide) and stoichiometric ratios to minimize byproducts .
Q. How should researchers characterize the physicochemical properties of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and stereochemistry (e.g., coupling constants for fluorobenzyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points, though data gaps exist for this compound .
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (nitrile), safety goggles, and lab coats .
- Emergency Measures :
- Skin Contact : Rinse immediately with water for ≥15 minutes; remove contaminated clothing .
- Inhalation : Move to fresh air and seek medical attention if symptoms persist .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for pyrrolidine derivatives?
- Experimental Design :
- Embedded Mixed Methods : Combine quantitative yield data with qualitative observations (e.g., reaction color changes, intermediate stability) to identify variables affecting reproducibility .
- Factorial Design : Systematically test parameters like solvent polarity (e.g., dichloromethane vs. DMF), catalyst loadings, and reaction times .
Q. What computational strategies are effective for predicting the bioactivity of this compound?
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., dopamine or serotonin transporters) .
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts from analogous compounds (e.g., 4-fluorophenyl derivatives) .
- Validation : Cross-check predictions with in vitro assays (e.g., radioligand binding studies) to refine computational parameters .
Q. How can stereochemical outcomes be controlled during synthesis?
- Chiral Catalysts : Use enantioselective catalysts (e.g., BINAP-metal complexes) to direct pyrrolidine ring formation .
- Dynamic Resolution : Introduce chiral auxiliaries (e.g., Evans oxazolidinones) to stabilize specific diastereomers .
- Analytical Confirmation : Compare experimental NMR chemical shifts with DFT-calculated values for stereoisomers .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Process Optimization :
- Continuous Flow Systems : Mitigate exothermic risks and improve mixing efficiency for fluorinated intermediates .
- Byproduct Management : Implement inline IR spectroscopy to monitor reaction progress and trigger quenching of unstable byproducts .
Methodological Resources
- Synthetic Guidance : Adapt protocols from structurally similar compounds (e.g., 2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine) .
- Safety Data : Follow hazard mitigation strategies for fluorobenzyl derivatives .
- Theoretical Frameworks : Link research to computational chemistry or pharmacological models to justify experimental designs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
